

Stick Insect Hypertrehalosaemic Factor II gene identification

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Stick Insect Hypertrehalosaemic
Factor II*

Cat. No.: *B12402899*

[Get Quote](#)

An In-Depth Technical Guide to the Identification and Characterization of the **Stick Insect Hypertrehalosaemic Factor II (HTF-II)** Gene

Abstract

The adipokinetic hormone (AKH) family represents a critical class of insect neuropeptides responsible for mobilizing energy substrates from the fat body, a function analogous to glucagon in vertebrates. This guide provides a comprehensive, in-depth technical walkthrough for the identification, cloning, and initial characterization of the Hypertrehalosaemic Factor II (HTF-II) gene from the Indian stick insect, *Carausius morosus*. We detail a field-proven workflow, beginning with peptide isolation and progressing through gene cloning via RACE-PCR, sequence analysis, and functional validation using quantitative PCR. This document is structured to provide researchers, particularly those in entomology, endocrinology, and drug development, with both the theoretical underpinnings and the practical, step-by-step protocols necessary for investigating this neuropeptide system. The methodologies are presented as self-validating systems, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Adipokinetic Hormone (AKH) Superfamily

Insects, a group of profound medical and agricultural importance, utilize a sophisticated neuroendocrine system to regulate their metabolism, growth, and reproduction. Central to metabolic homeostasis is the adipokinetic hormone (AKH) superfamily. These neuropeptides are synthesized in and released from the neurosecretory cells of the corpora cardiaca (CC), a major insect neuroendocrine gland.

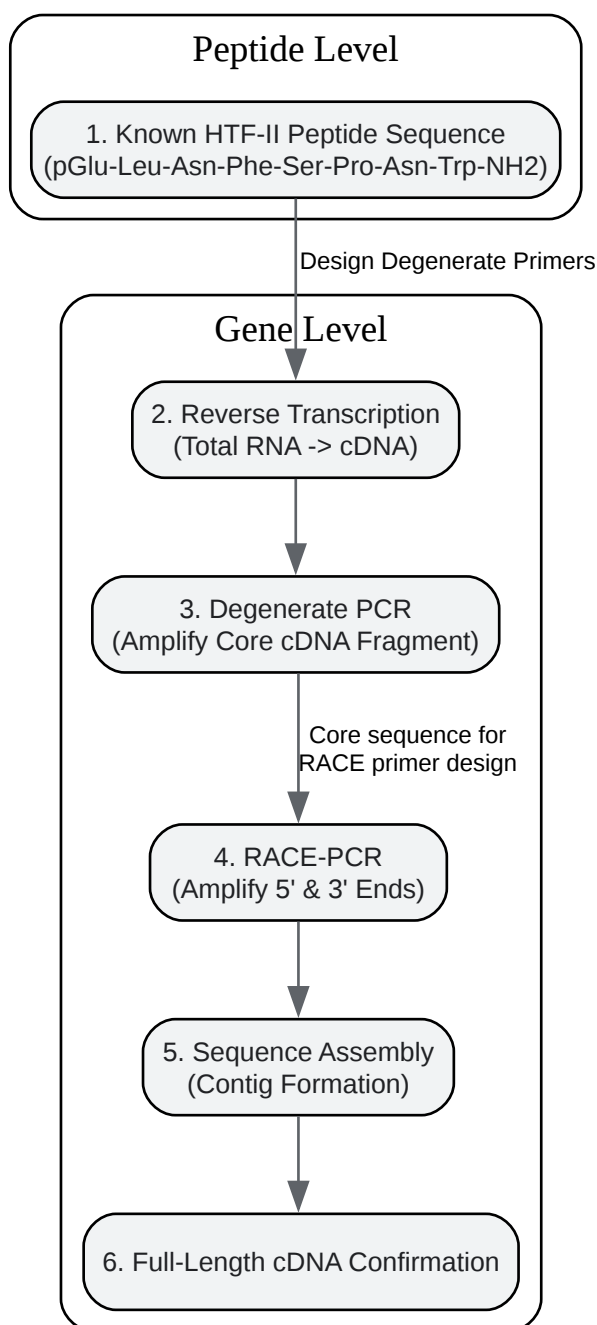
The primary function of AKHs is to orchestrate the mobilization of energy reserves—primarily lipids, carbohydrates (trehalose), and proline—from the fat body into the hemolymph to fuel energy-intensive activities like flight. This is achieved through interaction with G-protein coupled receptors (GPCRs) on the surface of fat body cells, initiating a downstream signaling cascade that results in the activation of glycogen phosphorylase or lipase.

The Indian stick insect, *Carausius morosus*, possesses two known adipokinetic hormones: the decapeptide *Carausius morosus* adipokinetic hormone (Cam-AKH), and the octapeptide referred to as Hypertrehalosaemic Factor II (HTF-II) or Cam-AKH-II. While Cam-AKH is known for its lipid-mobilizing effects, HTF-II primarily elevates the concentration of the blood sugar trehalose, a process known as hypertrehalosaemia. Understanding the genetic basis of HTF-II is crucial for deciphering the specific regulatory pathways governing carbohydrate metabolism in this species and offers a model for studying neuropeptide evolution and function.

This guide will focus on the systematic approach to identifying the gene encoding the HTF-II prepropeptide.

Workflow for HTF-II Gene Identification and Cloning

The overall strategy relies on a classic "peptide-to-gene" approach. Since the amino acid sequence of the mature HTF-II peptide is known, we can reverse-translate this information to design degenerate primers for targeted amplification of the corresponding cDNA.



[Click to download full resolution via product page](#)

Figure 1: High-level workflow for the identification of the HTF-II gene, starting from the known peptide sequence.

Detailed Methodologies

Biological Material and RNA Extraction

The primary site of AKH synthesis is the corpora cardiaca (CC). Therefore, this tissue is the logical starting point for maximizing the yield of target mRNA.

Protocol 1: RNA Extraction from *Carausius morosus* Corpora Cardiaca

- **Dissection:** Dissect corpora cardiaca from 20-30 adult *C. morosus* specimens in ice-cold RNase-free phosphate-buffered saline (PBS). The CC are small, paired glands located just posterior to the brain.
- **Homogenization:** Immediately transfer the pooled glands into a microcentrifuge tube containing 350 μ L of lysis buffer (e.g., from a Qiagen RNeasy Mini Kit) and a small amount of proteinase K. Homogenize thoroughly using a micro-pestle.
- **RNA Purification:** Proceed with total RNA extraction following the manufacturer's protocol for the chosen kit (e.g., Qiagen RNeasy or similar silica-membrane-based kits). This typically involves a column purification step with DNase I treatment to eliminate genomic DNA contamination.
- **Quantification and Quality Control:** Elute the RNA in 30 μ L of RNase-free water. Quantify the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by calculating the A260/A280 ratio (aim for \sim 2.0) and, if possible, by running an aliquot on a denaturing agarose gel or a Bioanalyzer to check for distinct ribosomal RNA bands.

Causality Explanation: Starting with the specific tissue of synthesis (CC) is critical. It dramatically enriches the target mRNA, making subsequent amplification feasible. The DNase treatment is a non-negotiable step to prevent the amplification of contaminating genomic DNA, which could lead to false positives and incorrect sequence data.

cDNA Synthesis and Degenerate PCR

With high-quality total RNA in hand, the next step is to reverse transcribe it into complementary DNA (cDNA), which will serve as the template for PCR.

Protocol 2: First-Strand cDNA Synthesis

- **Reaction Setup:** In a 20 μ L reaction volume, combine \sim 1 μ g of total RNA, 1 μ L of oligo(dT) primers (which bind to the poly-A tail of mRNA), and 1 μ L of dNTP mix (10 mM each).

- Denaturation: Heat the mixture to 65°C for 5 minutes to denature RNA secondary structures, then immediately chill on ice for at least 1 minute.
- Reverse Transcription: Add 4 µL of 5X reaction buffer, 1 µL of a reverse transcriptase enzyme (e.g., SuperScript III), and 1 µL of RNase inhibitor.
- Incubation: Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting single-stranded cDNA is now ready for use as a PCR template.

Designing Degenerate Primers

The known amino acid sequence of HTF-II is pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH₂. We select regions with the lowest codon degeneracy to design primers.

- Forward Primer Target: Leu-Asn-Phe
- Reverse Primer Target: Pro-Asn-Trp

Table 1: Degenerate Primer Design for HTF-II Core Fragment

Primer Name	Target Region	Sequence (5' -> 3')	Degeneracy
HTFII-Fwd-Deg	Leu-Asn-Phe	YTN AAY TTY	16
HTFII-Rev-Deg	Pro-Asn-Trp	CCA RTT DAT RAA	16

IUB Codes: Y=(C/T), N=(A/C/G/T), R=(A/G), D=(A/G/T)

Causality Explanation: Degenerate primers are a mixture of oligonucleotides with different bases at positions corresponding to wobble codons. By targeting regions of low degeneracy (e.g., Trp has only one codon, Phe has two), we increase the probability that at least one primer in the mix will perfectly match the cDNA template, enabling successful amplification.

Protocol 3: Degenerate PCR Amplification

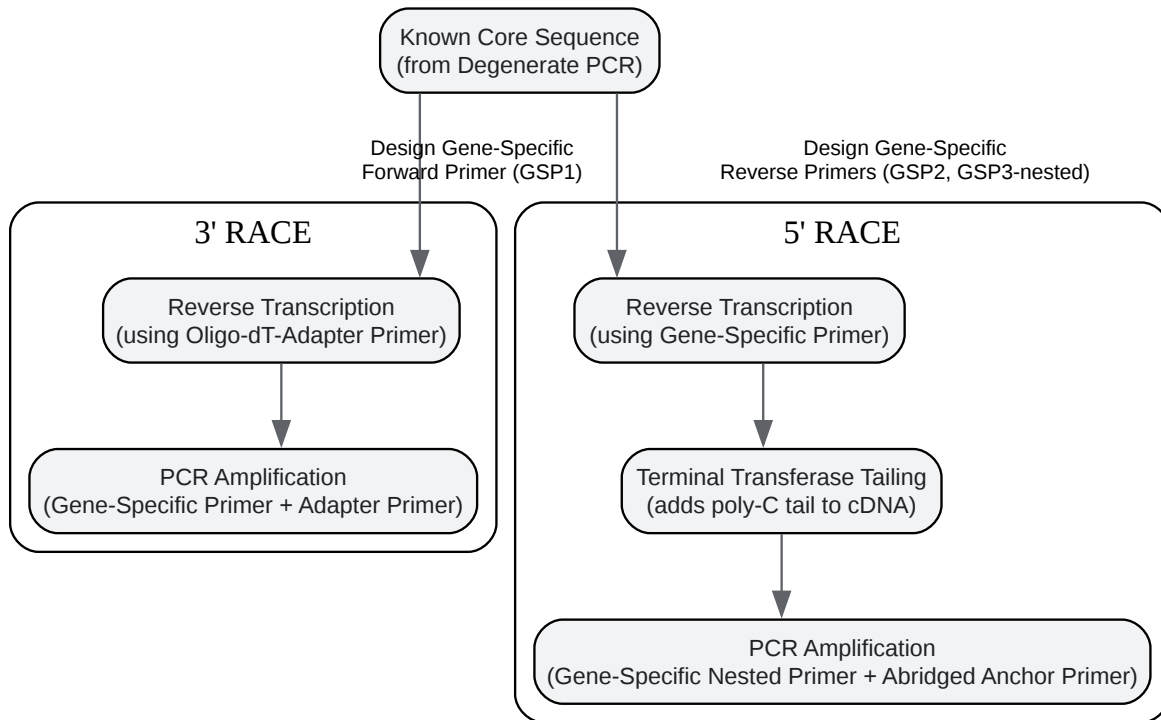
- PCR Mix: Prepare a 50 µL PCR reaction containing: 1-2 µL of cDNA template, 10 µL of 5X PCR buffer, 1 µL of 10 mM dNTPs, 2 µL of each degenerate primer (10 µM), and 0.5 µL of a

high-fidelity DNA polymerase (e.g., Phusion or Q5).

- Thermal Cycling:
 - Initial Denaturation: 98°C for 30s.
 - 35 Cycles:
 - Denaturation: 98°C for 10s.
 - Annealing: 48-55°C for 30s (an annealing temperature gradient is highly recommended).
 - Extension: 72°C for 30s.
 - Final Extension: 72°C for 5 min.
- Analysis: Run the entire PCR product on a 2% agarose gel. A successful reaction should yield a single, sharp band of the expected size.

Rapid Amplification of cDNA Ends (RACE)

The small fragment obtained from degenerate PCR is the key to unlocking the full sequence. This fragment's sequence is used to design highly specific primers for 5' and 3' RACE.



[Click to download full resolution via product page](#)

Figure 2: Workflow for 5' and 3' Rapid Amplification of cDNA Ends (RACE).

Protocol 4: 3' and 5' RACE

This protocol assumes the use of a commercial RACE kit (e.g., from Invitrogen or Takara), which provides the necessary adapter primers and enzymes.

- 3' RACE:
 - Synthesize first-strand cDNA from CC total RNA using the kit's oligo(dT)-adapter primer.
 - Perform PCR using a gene-specific forward primer (GSP1), designed from your core fragment, and the adapter primer provided in the kit.
- 5' RACE:
 - Synthesize first-strand cDNA using a gene-specific reverse primer (GSP2).

- Purify the cDNA and add a homopolymeric tail (e.g., poly-C) to the 3' end using terminal deoxynucleotidyl transferase (TdT).
- Perform PCR using a nested, gene-specific reverse primer (GSP3) and the kit's abridged anchor primer that binds to the newly added tail.
- Cloning and Sequencing: Gel-purify the RACE products, clone them into a TA-cloning vector (e.g., pGEM-T Easy), and transform into competent E. coli. Sequence multiple clones for both 5' and 3' RACE products to confirm the sequence and identify the transcription start and polyadenylation sites.

Self-Validating System: Using nested primers in 5' RACE (GSP3 is internal to GSP2) is a critical validation step. It ensures that the amplified product is not a result of non-specific primer binding, dramatically increasing the specificity and trustworthiness of the result.

Sequence Assembly and Analysis

The sequences from the core fragment, 5' RACE, and 3' RACE are assembled using bioinformatics software (e.g., Sequencher, Geneious) to generate the full-length cDNA sequence.

Analysis of the Prepropeptide Sequence:

- Open Reading Frame (ORF): Identify the longest ORF, which should translate into the HTF-II prepropeptide.
- Signal Peptide: Use tools like SignalP to predict the N-terminal signal peptide that directs the protein to the secretory pathway.
- Propeptide Structure: The ORF will encode the precursor protein, which typically includes:
 - The signal peptide.
 - The mature HTF-II peptide.
 - An AKH-precursor-related peptide (APRP).

- Cleavage sites (typically dibasic residues like KR, RR) that are recognized by processing enzymes.
- A glycine residue immediately following the mature peptide, which serves as the amide donor for the C-terminal amidation (a common feature of neuropeptides).

Functional Validation: Gene Expression Analysis

Confirmation that the cloned gene is indeed responsible for HTF-II production involves demonstrating its expression in the correct tissue. Quantitative Real-Time PCR (qPCR) is the gold standard for this.

Protocol 5: Quantitative PCR (qPCR) for HTF-II Expression

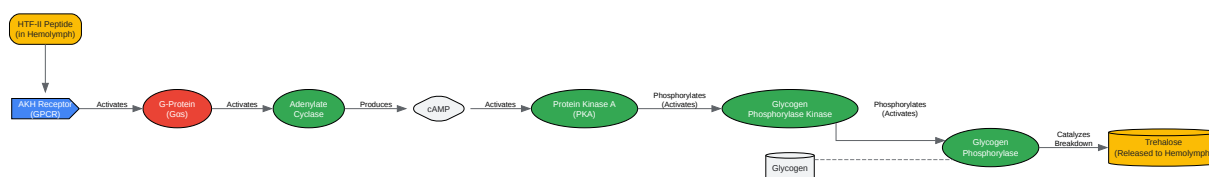
- RNA and cDNA: Prepare high-quality RNA from different tissues (corpora cardiaca, brain, fat body, muscle) and synthesize cDNA as described in Protocols 1 & 2.
- Primer Design: Design qPCR primers that span an exon-exon junction if the genomic structure is known, or that amplify a ~100-150 bp product from the confirmed cDNA sequence. Also, design primers for a stable reference gene (e.g., Actin or GAPDH).
- qPCR Reaction: Set up reactions using a SYBR Green-based master mix. Include: cDNA template (diluted), forward and reverse primers, and master mix. Run on a real-time PCR cyclor.
- Analysis: Analyze the results using the $\Delta\Delta C_t$ method. Expression of the HTF-II gene should be overwhelmingly high in the corpora cardiaca compared to all other tissues, confirming its role as the site of synthesis.

Table 2: Expected Relative Quantification of HTF-II mRNA

Tissue	Relative Expression (Normalized to CC)
Corpora Cardiaca	1.0
Brain	< 0.01
Fat Body	< 0.001
Flight Muscle	< 0.001

The HTF-II Signaling Pathway

Upon release into the hemolymph, HTF-II binds to its specific GPCR on fat body cells, initiating a cascade that leads to the breakdown of glycogen into trehalose.



[Click to download full resolution via product page](#)

Figure 3: The canonical signaling pathway for adipokinetic hormones leading to hypertrehalosaemia.

Conclusion

The identification of the HTF-II gene from *Carausius morosus* through the peptide-to-gene strategy is a robust and reliable process. This guide has outlined the essential steps, from tissue dissection to molecular cloning and functional validation. The causality behind each protocol has been emphasized to transform a simple set of instructions into a self-validating

experimental system. The successful cloning and characterization of this gene provide a critical tool for further research into insect endocrinology, the evolution of neuropeptide families, and the development of novel insect control agents that target metabolic pathways.

References

- Gäde, G. (2009). Peptides of the adipokinetic hormone/red pigment-concentrating hormone family: a new take on an old topic. *Journal of Insect Physiology*, 55(9), 763-776. [[Link](#)]
- Gäde, G., & Goldsworthy, G. J. (1994). Primary structures of hypertrehalosaemic neuropeptides from the corpora cardiaca of the stick insects, *Carausius morosus* and *Sipyloidea sipyilus*. *Peptides*, 15(4), 625-630. [[Link](#)]
- Nielsen, H. (2017). Predicting Secretory Proteins with SignalP. In *Protein Function Prediction* (pp. 59-73). *Methods in Molecular Biology*, vol 1611. Humana Press, New York, NY. [[Link](#)]
- Veenstra, J. A. (2000). Mono- and dibasic proteolytic cleavage sites in insect neuroendocrine peptide precursors. *Archives of Insect Biochemistry and Physiology*, 43(2), 49-63. [[Link](#)]
- Gäde, G., & Rinehart, K. L. (1987). Primary structure of the hypertrehalosaemic factor II from the Indian stick insect, *Carausius morosus*, determined by fast atom bombardment mass spectrometry. *Biological Chemistry Hoppe-Seyler*, 368(1), 67-75. [[Link](#)]
- Lorenz, M. W., & Gäde, G. (2009). Hormonal regulation of energy metabolism in insects: Adipokinetic hormones and their receptors. *Physiological Entomology*, 34(4), 307-316. [[Link](#)]
- To cite this document: BenchChem. [[Stick Insect Hypertrehalosaemic Factor II gene identification](#)]. BenchChem, [2026]. [[Online PDF](#)]. Available at: [<https://www.benchchem.com/product/b12402899/docs#stick-insect-hypertrehalosaemic-factor-ii-gene-identification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)